N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine
Description
Properties
IUPAC Name |
(NE)-N-[(1-phenylpyrazol-4-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-12-7-9-6-11-13(8-9)10-4-2-1-3-5-10/h1-8,14H/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIWIYDSUFYRND-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Condensation of 1-Phenyl-1H-pyrazole-4-carbaldehyde with Hydroxylamine
The most straightforward method involves the nucleophilic addition of hydroxylamine to the aldehyde group of 1-phenyl-1H-pyrazole-4-carbaldehyde, followed by dehydration to form the imine bond. This reaction typically proceeds in polar protic solvents such as ethanol or methanol under reflux conditions.
Procedure :
- Reactants :
- 1-Phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)
- Hydroxylamine hydrochloride (1.2 equiv)
- Conditions :
- Solvent: Ethanol (anhydrous)
- Temperature: Reflux (~78°C)
- Catalyst: Piperidine (0.1 equiv)
- Reaction Time: 5–6 hours
- Workup :
- Neutralization with sodium bicarbonate
- Extraction with dichloromethane
- Purification via recrystallization (ethanol/water)
Yield : 75–88% (based on analogous hydrazone syntheses).
Mechanistic Insight :
The reaction proceeds via the formation of a hydroxylamine-aldehyde adduct, which undergoes acid-catalyzed dehydration to yield the Schiff base. The electron-withdrawing nature of the pyrazole ring enhances the electrophilicity of the aldehyde, facilitating nucleophilic attack.
Alternative Method Using O-Substituted Hydroxylamine Derivatives
Recent advances utilize O-functionalized hydroxylamines to improve regioselectivity and yield. For example, O-(4-nitrobenzoyl)hydroxylamine has been employed as a stabilized hydroxylamine source in pyrazole syntheses.
Procedure :
- Reactants :
- 1-Phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)
- O-(4-Nitrobenzoyl)hydroxylamine (1.5 equiv)
- Conditions :
- Solvent: DMF
- Temperature: 85°C
- Reaction Time: 1.5 hours
- Workup :
- Alkaline hydrolysis (1 M NaOH)
- Extraction with ethyl acetate
- Column chromatography (hexane/ethyl acetate gradient)
Advantages :
- Avoids the use of corrosive hydroxylamine hydrochloride.
- Enables one-pot synthesis without intermediate isolation.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMAc) enhance reaction rates by stabilizing intermediates through hydrogen bonding. In contrast, protic solvents (e.g., ethanol) may slow dehydration steps but improve product crystallinity.
Catalytic Additives
- Piperidine : Accelerates imine formation by deprotonating hydroxylamine.
- Montmorillonite K-10 : A solid acid catalyst that improves yields in solvent-free conditions (reported for analogous pyrazoles).
Analytical Characterization
Spectroscopic Data
Crystallography
Single-crystal X-ray diffraction of analogous Schiff bases reveals planar geometry at the imine linkage, with bond lengths of $$ \text{C=N} \approx 1.28 \, \text{Å} $$.
Applications and Derivatives
This compound serves as a precursor for:
- Metal Complexes : Coordination with transition metals (e.g., Cu$$^{II}$$, Fe$$^{III}$$) for catalytic applications.
- Heterocyclic Synthesis : Cyclization with diketones or acetylenes to form pyrazolo[3,4-b]pyridines.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Chemistry
N-[(1-Phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic molecules, particularly those with potential pharmaceutical applications. The compound's ability to undergo oxidation and reduction reactions allows for the creation of derivatives that can be further explored for their chemical properties .
Biology
Research has indicated that this compound may exhibit significant biological activity, including antimicrobial and anticancer properties. Studies have shown that related compounds can inhibit certain enzymes involved in cancer progression, making this compound a candidate for further investigation in cancer therapeutics .
Medicine
In the medical field, this compound is being explored for its therapeutic effects. Its potential anti-inflammatory properties have been noted, particularly in the context of diseases characterized by excessive inflammation. The compound's mechanism of action may involve the inhibition of specific biochemical pathways related to inflammatory responses .
Industry
The compound is also being investigated for its applications in material science and chemical processes. Its unique properties make it suitable for developing new materials with specific functionalities, which could have implications in various industrial applications .
Case Studies
Case Study 1: Anticancer Activity
In a study examining the anticancer potential of pyrazole derivatives, this compound was found to inhibit cell proliferation in various cancer cell lines. The mechanism was linked to its ability to induce apoptosis through specific signaling pathways .
Case Study 2: Anti-inflammatory Effects
Research conducted on inflammatory models demonstrated that this compound significantly reduced markers of inflammation. This suggests its potential use as a therapeutic agent in conditions like arthritis or other inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[(1-Phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can participate in redox reactions, influencing various biochemical pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The structural analogs of N-[(1-Phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine differ primarily in the substituents on the pyrazole ring. Key examples include:
a. N-[(1-Ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine (CAS: 907990-54-9)
- Substituents : Ethyl (C2H5) at position 1 and methyl (CH3) at position 3 of the pyrazole.
- Molecular Formula : C7H11N3O.
- Molar Mass : 153.18 g/mol.
- Physical Properties : Predicted density of 1.15 g/cm³, boiling point of 267.6°C, and pKa ~10 .
b. N-[(1,3-Dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine (CAS: 110035-28-4)
- Substituents: Methyl (CH3) groups at positions 1 and 3, and a phenoxy (C6H5O) group at position 4.
- Molecular Formula : C13H15N3O2.
- Physical Properties: No explicit data reported, but the phenoxy group likely increases molar volume and reduces solubility in polar solvents compared to alkyl-substituted analogs .
c. Target Compound : this compound
- Substituents : Phenyl (C6H5) at position 1.
- Anticipated Properties : The bulky phenyl group enhances aromatic stacking interactions but may reduce solubility in aqueous media compared to ethyl/methyl derivatives.
Comparative Data Table
Hydrogen Bonding and Crystal Packing
The hydroxylamine group facilitates hydrogen bonding, which is critical in supramolecular assembly. For example:
- Ethyl/methyl analog : Smaller substituents allow tighter crystal packing, as seen in related pyrazole derivatives .
- Phenoxy analog: The oxygen atom in the phenoxy group may participate in additional hydrogen bonds, enhancing thermal stability .
- Phenyl analog : Steric hindrance from the phenyl group could limit hydrogen bond formation, leading to less dense crystal structures .
Biological Activity
N-[(1-Phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and molecular interactions of this compound, focusing on its effectiveness against various diseases, particularly in cancer and antimicrobial applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of phenylhydrazine with appropriate aldehydes or ketones under acidic or basic conditions. Characterization methods such as NMR, FT-IR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| SiHa (Cervical) | 15.0 | Cell cycle arrest |
| PC-3 (Prostate) | 10.0 | Inhibition of tubulin polymerization |
These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways, including tubulin inhibition, which is crucial for cancer cell division .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. In vitro studies have assessed its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.5 | Bactericidal |
| Pseudomonas aeruginosa | 1.0 | Bacteriostatic |
The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives similar to this compound:
- Study on Cancer Cells : A study reported that a related pyrazole derivative exhibited a significant reduction in tumor growth in xenograft models, correlating with in vitro findings that showed enhanced apoptosis in cancer cells .
- Antimicrobial Efficacy : Another investigation demonstrated that a series of pyrazole derivatives, including this compound, effectively inhibited biofilm formation by Staphylococcus aureus, suggesting potential applications in treating infections associated with biofilms .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins such as tubulin and bacterial enzymes. These studies suggest that the compound binds effectively at active sites, which may explain its observed biological activities.
Q & A
Q. How is the crystal structure of N-[(1-Phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine determined experimentally?
Methodological Answer: The crystal structure is typically resolved using single-crystal X-ray diffraction (SC-XRD). Data collection employs a Bruker D8 VENTURE PHOTON 100 CMOS diffractometer with an INCOATEC IµS micro-focus source and mirror monochromator. The structure is solved via direct methods (e.g., SHELXS) and refined using SHELXL, which iteratively optimizes atomic positions and thermal parameters. Key parameters include:
Q. What synthetic routes are effective for preparing this compound derivatives?
Methodological Answer: A common approach involves cyclocondensation of ethyl acetoacetate with phenylhydrazine and -dimethylformamide dimethyl acetal (DMF-DMA) to form the pyrazole core. Subsequent oxidation or Schiff base formation introduces the hydroxylamine moiety. For example:
- Step 1: Cyclocondensation at 80–100°C in ethanol yields 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .
- Step 2: Hydrolysis under basic conditions (NaOH/EtOH) generates the carboxylic acid, followed by condensation with hydroxylamine hydrochloride .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal lattice be systematically analyzed?
Methodological Answer: Hydrogen bonding networks are analyzed using graph set analysis (GSA), which classifies interactions into motifs (e.g., , , ) based on donor-acceptor distances and angles. Tools like Mercury or CrystalExplorer calculate geometric parameters (e.g., , ) and generate interaction maps. For this compound, intramolecular N–HO and intermolecular C–Hπ interactions stabilize the lattice, as observed in triclinic packing .
Q. How should researchers resolve discrepancies between experimental and computational structural data?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., thermal motion) or approximations in density functional theory (DFT) calculations. To address this:
- Validate computational models by comparing DFT-optimized geometries (B3LYP/6-311++G(d,p)) with X-ray-derived torsional angles and bond lengths.
- Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., % contribution of HH, CC interactions) and identify outliers .
- Check for twinning using ROTAX (in Olex2) if refinement statistics () suggest data ambiguity .
Q. What strategies optimize conformational analysis for derivatives of this compound?
Methodological Answer: Conformational flexibility in the pyrazole-hydroxylamine linkage is studied via:
- Variable-temperature NMR to assess rotational barriers (e.g., for imine bond rotation).
- Molecular docking (AutoDock Vina) to predict bioactive conformations against target proteins (e.g., kinases).
- Dynamic NMR simulations (Gaussian NMR module) to correlate experimental splitting patterns with computed energy barriers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
